molecular formula C11H16N2O3S B14914491 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide

4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide

Cat. No.: B14914491
M. Wt: 256.32 g/mol
InChI Key: HRXQBFUKNZTAOH-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is an organic compound with the molecular formula C11H16N2O3S It is characterized by the presence of a benzamide group substituted with a methyl group and a methylsulfonamidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 2-(methylsulfonamido)ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity. The use of solid-supported catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(methanesulfonamido)ethyl]-4-methylbenzamide

InChI

InChI=1S/C11H16N2O3S/c1-9-3-5-10(6-4-9)11(14)12-7-8-13-17(2,15)16/h3-6,13H,7-8H2,1-2H3,(H,12,14)

InChI Key

HRXQBFUKNZTAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C

Origin of Product

United States

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